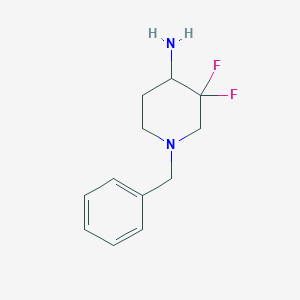

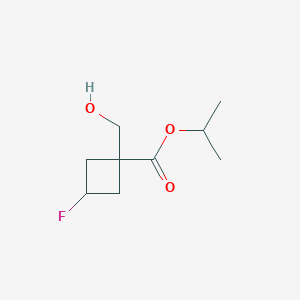

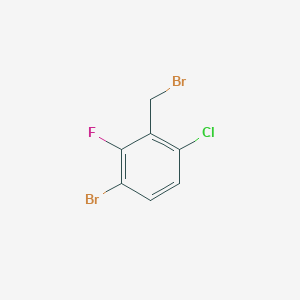

![molecular formula C9H13NO2 B1529716 2-Azaspiro[4.5]decano-3,8-diona CAS No. 914780-96-4](/img/structure/B1529716.png)

2-Azaspiro[4.5]decano-3,8-diona

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Azaspiro[4.5]decane-3,8-dione has been achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . Another method involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.5]decane-3,8-dione is characterized by a unique spirocyclic structure, comprising of a lactam ring fused to a piperidine ring . The InChI code for this compound is 1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12) .Chemical Reactions Analysis

The chemical reactions involving 2-Azaspiro[4.5]decane-3,8-dione are complex and involve multiple steps. For instance, the synthesis of this compound involves a tandem radical addition and dearomatizing cyclization process .Physical and Chemical Properties Analysis

2-Azaspiro[4.5]decane-3,8-dione is a white to yellow solid . It has a molecular weight of 167.21 . The compound is stable at room temperature .Aplicaciones Científicas De Investigación

Agonistas del receptor opioide delta

Una de las aplicaciones de “2-Azaspiro[4.5]decano-3,8-diona” es como un nuevo quimiotipo de agonistas del receptor opioide delta. Este compuesto ha sido identificado a través de una prueba de cribado de arrestina-beta de una biblioteca química enfocada en GPCR y muestra promesa en la unión al sitio ortostérico basado en acoplamiento y simulación dinámica molecular .

Manejo del dolor inflamatorio

Otra aplicación es en el manejo del dolor inflamatorio. El compuesto ha mostrado eficacia alodinica en un modelo de dolor inflamatorio de adyuvante completo de Freund en sujetos machos y hembras C57BL/6 .

Safety and Hazards

The safety information for 2-Azaspiro[4.5]decane-3,8-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

The future directions for 2-Azaspiro[4.5]decane-3,8-dione research could involve the development of more efficient synthesis methods . Additionally, the resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold , indicating potential for further chemical transformations and applications.

Mecanismo De Acción

Target of Action

The primary target of 2-Azaspiro[4.5]decane-3,8-dione is the delta opioid receptor . This receptor is a clinical target for various neurological disorders, including migraine and chronic pain .

Mode of Action

2-Azaspiro[4.5]decane-3,8-dione interacts with its target, the delta opioid receptor, by binding to the orthosteric site . This interaction is based on docking and molecular dynamic simulation .

Biochemical Pathways

The biochemical pathways affected by 2-Azaspiro[4It is known that the compound exhibits biological activity . It is used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .

Result of Action

The molecular and cellular effects of 2-Azaspiro[4.5]decane-3,8-dione’s action include its role as an agonist at the delta opioid receptor . The most potent agonist hit compound is selective for the delta opioid receptor over a panel of 167 other GPCRs, is slightly biased towards G-protein signaling and has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Azaspiro[4It is known that the compound is stored at room temperature , suggesting that it is stable under standard environmental conditions.

Análisis Bioquímico

Biochemical Properties

2-Azaspiro[4.5]decane-3,8-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with delta opioid receptors, exhibiting selective agonist activity . This interaction is crucial for understanding its potential therapeutic applications, particularly in pain management and neurological disorders. The compound’s binding affinity and selectivity towards specific receptors highlight its importance in biochemical studies.

Cellular Effects

2-Azaspiro[4.5]decane-3,8-dione influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving G-protein coupled receptors . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. Studies have demonstrated its impact on inflammatory responses and pain signaling, making it a potential candidate for therapeutic interventions in inflammatory and pain-related conditions.

Molecular Mechanism

The molecular mechanism of 2-Azaspiro[4.5]decane-3,8-dione involves its binding interactions with specific biomolecules. It acts as an agonist for delta opioid receptors, binding to the orthosteric site and modulating receptor activity . This binding leads to the activation of downstream signaling pathways, resulting in various cellular responses. Additionally, the compound’s ability to influence gene expression and enzyme activity further elucidates its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azaspiro[4.5]decane-3,8-dione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for prolonged experimental investigations . Its degradation products and their potential impact on cellular processes require further exploration.

Dosage Effects in Animal Models

The effects of 2-Azaspiro[4.5]decane-3,8-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, particularly in pain management and inflammation . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Understanding the threshold effects and potential toxicity is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

2-Azaspiro[4.5]decane-3,8-dione is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . The compound’s interactions with metabolic enzymes provide insights into its biotransformation and potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Azaspiro[4.5]decane-3,8-dione within cells and tissues are essential for understanding its bioavailability and therapeutic potential. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining its efficacy and safety in therapeutic applications.

Subcellular Localization

2-Azaspiro[4.5]decane-3,8-dione exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular distribution provides valuable insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-azaspiro[4.5]decane-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCZRVJPEUWFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914780-96-4 | |

| Record name | 2-azaspiro[4.5]decane-3,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

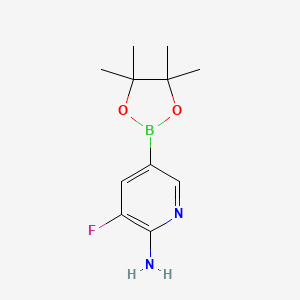

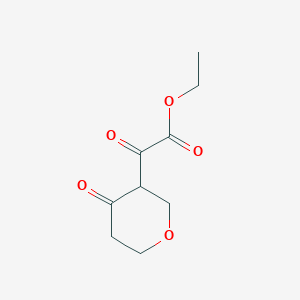

amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)

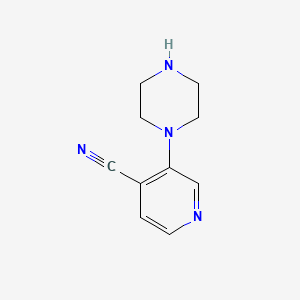

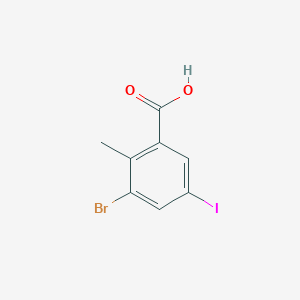

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)

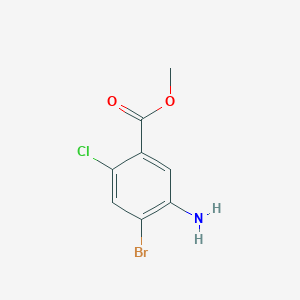

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)